molecular formula C16H21FN2O3S B2481518 5-fluoro-2-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide CAS No. 1396805-63-2

5-fluoro-2-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Cat. No.: B2481518
CAS No.: 1396805-63-2
M. Wt: 340.41
InChI Key: SPARMQPPZYLNHA-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H21FN2O3S and its molecular weight is 340.41. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Molecular Dynamics Studies

Research involving piperidine derivatives, including those with structural similarities to the queried compound, demonstrates the utility of these molecules in studying corrosion inhibition properties on metal surfaces. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate the adsorption behaviors and inhibition efficiencies of these derivatives, indicating potential applications in material science and engineering (Kaya et al., 2016).

Pharmacological Applications

Arylsulfonamide derivatives, including those structurally related to the queried compound, have been extensively studied for their pharmacological properties. For example, derivatives have been identified as potent 5-HT7 receptor antagonists, showing potential for treating CNS disorders due to their antidepressant, anxiolytic, and pro-cognitive effects (Zajdel et al., 2012). Similar studies underscore the versatility of piperidine and arylsulfonamide derivatives in drug design and development, highlighting their potential in targeting various receptors and pathways for therapeutic benefits.

Material Science and Chemistry Innovations

In material science, derivatives of benzenesulfonamide have been investigated for their roles in novel polymer synthesis and as components in advanced materials. Research into copolymers of styrene with fluoro, methoxy, and methyl ring-disubstituted derivatives showcases the potential of these compounds in creating materials with specific properties, such as enhanced stability and performance under varying temperatures (Kharas et al., 2016).

Antimicrobial and Anticancer Research

Fluoroquinolone derivatives, closely related to the queried compound, have been synthesized and evaluated for their antimicrobial properties, demonstrating potent activity against resistant bacterial strains. This suggests potential applications in developing new antibiotics to combat resistant infections (Chen et al., 2013). Additionally, studies on substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides indicate promising antiproliferative activities against various cancer cell lines, further highlighting the role of such compounds in cancer research (Motavallizadeh et al., 2014).

Properties

IUPAC Name

5-fluoro-2-methoxy-N-(4-piperidin-1-ylbut-2-ynyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3S/c1-22-15-8-7-14(17)13-16(15)23(20,21)18-9-3-6-12-19-10-4-2-5-11-19/h7-8,13,18H,2,4-5,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPARMQPPZYLNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC#CCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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